molecular formula C9H10N2O2 B1488689 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one CAS No. 2092719-22-5

6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one

Cat. No.: B1488689
CAS No.: 2092719-22-5
M. Wt: 178.19 g/mol
InChI Key: YKERGQZMYLPFLW-UHFFFAOYSA-N
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Description

6-(2-Aminoethyl)furo[2,3-c]pyridin-7(6H)-one is a chemical compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a furo[2,3-c]pyridin-7(6H)-one core with an aminoethyl group attached at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one typically involves multiple steps, starting with the construction of the furo[2,3-c]pyridin-7(6H)-one core. This can be achieved through cyclization reactions involving appropriate precursors. Subsequent functionalization introduces the aminoethyl group at the desired position.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Aminoethyl)furo[2,3-c]pyridin-7(6H)-one can undergo various chemical reactions, including:

  • Oxidation: The aminoethyl group can be oxidized to form corresponding amine derivatives.

  • Reduction: Reduction reactions can be performed to convert functional groups within the compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Amine oxides, nitro compounds, and other oxidized derivatives.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Alkylated or aminated derivatives of the original compound.

Scientific Research Applications

6-(2-Aminoethyl)furo[2,3-c]pyridin-7(6H)-one has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound may serve as a ligand or inhibitor in biochemical studies, interacting with various biomolecules.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific diseases.

  • Industry: It can be utilized in the production of advanced materials and chemical intermediates.

Comparison with Similar Compounds

  • Furo[2,3-c]pyridin-7(6H)-one derivatives: Variants with different substituents at the 6th position.

  • Aminoethyl-substituted heterocycles: Compounds with similar aminoethyl groups attached to other heterocyclic cores.

Uniqueness: 6-(2-Aminoethyl)furo[2,3-c]pyridin-7(6H)-one stands out due to its specific structural features and potential applications. Its unique combination of a furo[2,3-c]pyridin-7(6H)-one core and an aminoethyl group allows for diverse chemical reactivity and biological activity.

Biological Activity

6-(2-aminoethyl)furo[2,3-c]pyridin-7(6H)-one is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, drawing from diverse research studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include cyclization and functional group modifications. The molecular structure features a furo-pyridine core, which is known to contribute to various biological activities.

Antimicrobial Activity

Research has demonstrated that derivatives of furo[2,3-c]pyridines exhibit significant antimicrobial properties. For instance:

  • Antibacterial Properties : A study reported that furochromone derivatives showed activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus cereus .
  • Antifungal Activity : Compounds containing the furo-pyridine structure have also been evaluated for antifungal properties against various fungi, showcasing a spectrum of efficacy .
CompoundActivity TypeTarget OrganismsReference
This compoundAntibacterialStaphylococcus aureus
This compoundAntifungalCandida albicans

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies:

  • Cell Line Studies : In vitro assays indicated significant cytotoxic effects against cancer cell lines such as KYSE70 and KYSE150. For example, one derivative demonstrated an IC50 value of 0.655 µg/mL after 24 hours of exposure, indicating potent anti-tumor activity .
Cell LineCompound Concentration (µg/mL)% Growth InhibitionIC50 (µg/mL)
KYSE702099%0.655
KYSE15040SignificantNot specified

The mechanisms underlying the biological activities of this compound are thought to involve:

  • Inhibition of Key Enzymes : Molecular docking studies suggest that the compound may interact with critical enzymes involved in cancer progression and microbial survival.
  • Modulation of Signaling Pathways : Some studies indicate that furo-pyridine derivatives can influence pathways such as MAPK and NF-kB, which are pivotal in inflammation and cancer .

Case Studies

  • Antimicrobial Evaluation : A comprehensive study evaluated several furo-pyridine derivatives against a panel of resistant bacterial strains. The results highlighted that certain modifications to the furo-pyridine structure enhanced antibacterial potency significantly compared to standard antibiotics like ciprofloxacin .
  • Antitumor Activity Assessment : Another investigation focused on the anti-tumor effects of furo-pyridine derivatives on lung cancer cell lines. The findings revealed that compounds with specific substitutions exhibited enhanced cytotoxicity and induced apoptosis through mitochondrial pathways .

Properties

IUPAC Name

6-(2-aminoethyl)furo[2,3-c]pyridin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-3-5-11-4-1-7-2-6-13-8(7)9(11)12/h1-2,4,6H,3,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKERGQZMYLPFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C2=C1C=CO2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.